Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

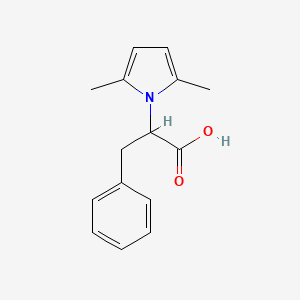

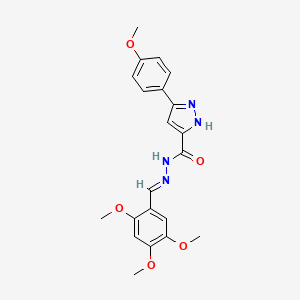

“Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate” is a chemical compound with a molecular weight of 239.2 . It is a powder form substance and is stored at a temperature of 4°C .

Molecular Structure Analysis

The IUPAC name for this compound is lithium 5-((tert-butoxycarbonyl)amino)-4-hydroxypentanoate . The InChI code is 1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, similar organolithium compounds are known to be strong bases, capable of deprotonating many carbon molecules .Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 239.2 and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Overcharge Protection in Lithium-Ion Batteries

Lithium-based compounds have been studied for their utility in enhancing the safety and efficiency of lithium-ion batteries. For instance, molecules like 2,5-di-tert-butyl-1,4-dimethoxybenzene have been examined for overcharge protection in LiFePO4-based Li-ion cells. These compounds act as redox shuttle additives, offering a mechanism to prevent battery damage during overcharge scenarios by facilitating electron transfer and stabilizing the cell voltage (Moshurchak, Buhrmester, Wang, & Dahn, 2007).

Energy Storage Applications

The development of novel materials for energy storage is a critical area of research. Lithium(1+) ions play a significant role in the functionality of lithium-ion batteries, with research focused on improving battery performance through better electrode materials and electrolyte compositions. Thin-film lithium and lithium-ion batteries represent a notable advancement, offering potential for use in a wide range of applications due to their compact size and high energy density. These batteries utilize cathodes such as LiCoO2 and LiMn2O4 and an electrolyte known as 'Lipon' to achieve remarkable efficiency and durability (Bates, 2000).

Electrochemical Properties and Catalysis

Research into lithium compounds has also extended to exploring their electrochemical properties and applications in catalysis. For example, lithium compounds have been used as catalysts for hydroboration and cyanosilylation reactions, demonstrating the versatility and utility of lithium-based materials in synthetic chemistry. These reactions are fundamental in creating a variety of organic compounds, highlighting the potential for lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate in facilitating similar processes (Bisai, Das, Vanka, & Sen, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that lithium tert-butoxide, a related compound, is a weakly basic and nucleophilic alkali metal oxide commonly used as an initiator for anionic polymerization .

Mode of Action

Lithium tert-butoxide, a related compound, is known to be a strong base that can deprotonate certain compounds . It can also mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .

Biochemical Pathways

Lithium tert-butoxide is known to be involved in various synthetic applications, such as the preparation of other tert-butoxide compounds .

Pharmacokinetics

Lithium tert-butoxide is known to be a strong base and is often used in organic synthesis .

Result of Action

Lithium tert-butoxide is known to be a strong base and can initiate anionic polymerization .

Action Environment

Lithium tert-butoxide is known to be sensitive and older samples are often of poor quality . Therefore, the storage environment can significantly impact its stability and efficacy.

Eigenschaften

IUPAC Name |

lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQLCJGCSWMQKK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15LiO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)